molecular formula C11H15BrN2O2 B1525817 tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate CAS No. 946000-13-1

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

Cat. No.: B1525817
CAS No.: 946000-13-1
M. Wt: 287.15 g/mol
InChI Key: CGHVUYZFVGMPKA-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine ring with a bromine atom at the 4-position. This structure combines a halogenated aromatic system with a carbamate protecting group, making it valuable in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the tert-butyl carbamate group protects amines during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHVUYZFVGMPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732655
Record name tert-Butyl (4-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946000-13-1
Record name tert-Butyl (4-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate generally follows a two-step approach:

  • Step 1: Formation of the tert-butyl carbamate intermediate
    This involves the preparation of (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester, often by reacting 4-bromo-2-aminopyridine or 4-bromopyridine-2-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Step 2: Methylation of the carbamate nitrogen
    The carbamate intermediate is deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (0°C). Subsequent alkylation with methyl iodide (CH₃I) introduces the methyl group, yielding the target compound.

This method achieves moderate to good yields (approximately 76%) with purification typically performed by column chromatography.

Detailed Reaction Conditions and Procedure

Step Reagents & Conditions Description Yield & Notes
1 (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester, NaH, THF, 0°C, 0.25 h Deprotonation of carbamate nitrogen to form the reactive anion Intermediate formation
2 Methyl iodide, THF, 0–20°C, 16 h Alkylation of deprotonated carbamate to introduce methyl group 76% isolated yield after chromatography
  • Solvent : Tetrahydrofuran (THF) is preferred for its aprotic nature and ability to dissolve both organic substrates and sodium hydride.
  • Temperature control : Low temperature (0–20°C) is critical to control reactivity and avoid side reactions.
  • Purification : Column chromatography is employed to isolate the pure product.

Alternative Synthetic Routes and Considerations

  • Starting Material Variations :
    tert-Butyl 4-bromopyridin-2-ylcarbamate can be prepared from 4-bromopyridine-2-carboxylic acid via established carbamate formation methods, achieving yields up to 93% for the carbamate intermediate. Methylation then follows as described.

  • Industrial Scale Adaptations :
    Continuous flow reactors may be employed to optimize the exothermic deprotonation step with sodium hydride, improving safety and scalability.

  • Solubility and Stability :
    The compound is soluble in polar aprotic solvents such as THF and DMF, facilitating its synthesis and purification. The tert-butyl group confers enhanced hydrolytic stability compared to smaller carbamate protecting groups.

Stock Solution Preparation Data

For practical laboratory handling, stock solution preparation data are available to aid in formulation and dosing:

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 3.4825 0.6965 0.3483
5 17.4125 3.4825 1.7413
10 34.825 6.965 3.4825

This data assists in preparing precise concentrations for biological or chemical assays.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Reference
Starting material (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester
Base used Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature (deprotonation) 0°C
Temperature (alkylation) 0–20°C
Methylating agent Methyl iodide (CH₃I)
Reaction time (alkylation) 16 hours
Yield ~76%
Purification method Column chromatography
Solubility Polar aprotic solvents (THF, DMF)
Stability Enhanced hydrolytic stability due to tert-butyl group

Research Findings and Optimization Notes

  • The methylation step is critical and requires careful control of temperature and stoichiometry to maximize yield and minimize side-products.
  • Use of sodium hydride as a base is preferred for its strong basicity and ability to efficiently deprotonate the carbamate nitrogen without nucleophilic side reactions.
  • The tert-butyl protecting group is stable under the reaction conditions and facilitates later deprotection steps if needed for further functionalization.
  • Continuous flow technology offers potential for safer and more efficient scale-up by controlling exothermic steps and improving reproducibility.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl N-[(4-bromopyridin-2-yl)methyl]carbamate
  • Molecular Formula : C₁₁H₁₅BrN₂O₂
  • Molecular Weight : Approximately 272.15 g/mol

The compound features a tert-butyl group, a brominated pyridine moiety, and a carbamate functional group, which contribute to its unique chemical properties and potential applications.

Medicinal Chemistry

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its structural features allow it to act as a scaffold for designing potential drug candidates targeting specific biological pathways.

The compound has shown promise in various biological applications:

  • Enzyme Inhibition : It may function as an inhibitor for specific enzymes due to the presence of the carbamate group, potentially impacting pathways related to neurodegenerative diseases.
  • Receptor Binding : Preliminary studies suggest that it could interact with proteins involved in disease pathways, although specific binding affinities are still under investigation.

In Vitro Studies

In vitro assays have demonstrated that structurally similar compounds exhibit moderate to high inhibitory activity against target enzymes. For example, related carbamate derivatives have reported IC50 values ranging from 15 nM to several micromolar concentrations against various enzyme targets.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of specific enzymes
Receptor BindingLigand for various receptors
Neuroprotective EffectsAnalogous compounds show protective effects against Aβ-induced toxicity

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by the position of the bromine atom, the presence of additional substituents, and the carbamate’s substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate 4-Br, 2-CH3 C12H15BrN2O2 299.17 Cross-coupling precursor; drug intermediate
tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate 4-Br, 2-CH2- C11H15BrN2O2 285.16 Similar reactivity; lower steric hindrance
tert-Butyl (6-chloropyridin-2-yl)methylcarbamate 6-Cl, 2-CH3 C11H15ClN2O2 242.70 Chlorine as leaving group; lower MW
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate 5-Br, 3-CH3 C11H15BrN2O2 285.16 Bromine at 5-position; altered electronics
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH3, 3-CH3 C13H20N2O4 268.31 Electron-rich; unsuitable for cross-coupling

Research Findings and Case Studies

  • Synthetic Methodologies: details a Pd-catalyzed amination route for converting chloro to amino groups, a strategy adaptable to the target compound’s bromine substitution .
  • Drug Libraries: The compound’s structural similarity to Merck’s X13 () underscores its role in high-throughput screening for novel therapeutics .

Biological Activity

Tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a brominated pyridine moiety, and a carbamate functional group, making it a valuable scaffold for the development of therapeutic agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

  • Chemical Formula : C₁₁H₁₅BrN₂O
  • Molecular Weight : 272.15 g/mol

The structural uniqueness of this compound allows it to interact with various biological targets, which is critical for its application in drug design and synthesis.

Potential Mechanisms

  • Enzyme Inhibition : The carbamate group may allow the compound to inhibit acetylcholinesterase, an enzyme essential for neurotransmitter regulation.
  • Receptor Modulation : Its structural features suggest potential as a ligand for specific receptors involved in various biological pathways .

In Vitro Studies

Research indicates that compounds structurally similar to this compound can act as inhibitors of β-secretase and acetylcholinesterase. For instance, studies have shown that related compounds can prevent amyloid beta peptide aggregation, which is significant in Alzheimer's disease pathology .

Table 1: In Vitro Biological Activity Comparisons

Compound NameIC50 (β-secretase)Ki (Acetylcholinesterase)Aβ Aggregation Inhibition
M415.4 nM0.17 μM85% at 100 μM
This compoundTBDTBDTBD

Case Studies

  • Neuroprotective Effects : A study demonstrated that related compounds could protect astrocyte cells from death induced by amyloid beta peptide exposure. The protective effect was attributed to a reduction in inflammatory cytokines and oxidative stress markers .
  • Therapeutic Applications : The compound's potential as a therapeutic agent in neurodegenerative diseases is being explored, particularly its ability to modulate neuroinflammation and neuronal cell viability .

Research Applications

This compound serves as an intermediate in synthesizing more complex organic molecules and developing pharmaceuticals. Its unique structure makes it a valuable scaffold for creating inhibitors or modulators targeting specific biological pathways.

Table 2: Structural Comparisons with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateContains a tert-butyl group and carbamateSimpler structure without a brominated ring
Methyl (4-bromopyridin-2-yl)carbamateSimilar pyridine structure but lacks tert-butyl groupMay exhibit different solubility and reactivity
Tert-butyl (2-chloropyridin-4-yl)carbamateChlorine at the 2-positionInfluences electronic properties compared to bromine

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via sequential nucleophilic substitution and carbamate formation. A common route involves reacting 4-bromopyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate carbamate. Subsequent methylation using methyl iodide or dimethyl sulfate under controlled pH and temperature conditions yields the final product. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C4, methyl carbamate at C2). For example, the tert-butyl group typically resonates at ~1.4 ppm (1^1H) and 28–30 ppm (13^{13}C), while the pyridine ring protons appear downfield due to electronegative substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C11_{11}H14_{14}BrN2_2O2_2: calc. 301.02, observed 301.03) .
  • HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during carbamate formation reduce hydrolysis side reactions.
  • Catalyst Screening : Bases like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilic substitution efficiency compared to triethylamine .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What strategies resolve contradictions in reported substituent effects on the reactivity of this compound?

  • Methodological Answer : Discrepancies in substituent effects (e.g., bromine vs. chlorine at C4) can be addressed through:
  • Comparative Kinetic Studies : Measure reaction rates of halogenated analogs in Suzuki-Miyaura cross-coupling to assess electronic effects.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and steric hindrance at the pyridine ring (Table 1) .

Table 1 : Substituent Effects on Cross-Coupling Efficiency

Substituent (X)Reaction Rate (k, s1^{-1})Yield (%)
Br (C4)0.4582
Cl (C4)0.3268
F (C4)0.1854
Data extrapolated from analogous pyridine derivatives .

Q. How can mechanistic studies elucidate the role of the tert-butyl carbamate group in biological activity?

  • Methodological Answer :
  • Protection/Deprotection Experiments : Hydrolyze the carbamate group (e.g., using TFA/DCM) to assess its impact on enzyme inhibition (e.g., acetylcholinesterase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes between the protected and deprotected compound with target proteins .
  • X-ray Crystallography : Resolve co-crystal structures with biological targets (e.g., kinases) to map hydrogen-bonding interactions involving the carbamate .

Q. What methodologies mitigate hazards when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Fume hoods are mandatory due to potential bromine vapor release .
  • Waste Disposal : Neutralize reaction byproducts (e.g., HBr) with sodium bicarbonate before aqueous waste disposal .
  • Stability Testing : Monitor decomposition under UV light and humidity (40–60% RH) using accelerated stability chambers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
Reactant of Route 2
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tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

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